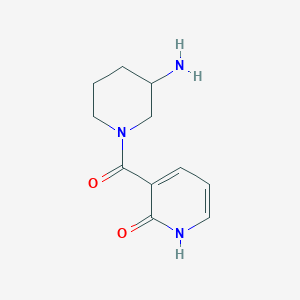
6-Methoxy-2-methylquinazolin-4-ol
Descripción general
Descripción
“6-Methoxy-2-methylquinazolin-4-ol” is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.19900 . It is also known by the name "6-methoxy-2-methyl-1H-quinazolin-4-one" .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-methylquinazolin-4-ol” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the compound is 190.07400 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-2-methylquinazolin-4-ol” include a molecular weight of 190.19900, an exact mass of 190.07400, a PSA of 55.24000, and a LogP of 1.65240 .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that derivatives of 6-Methoxy-2-methylquinazolin-4-ol show promise in cancer treatment. One derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has demonstrated potent apoptosis-inducing capabilities, along with high efficacy in breast and other cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009). Similarly, another derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown high antiproliferative activity against various human tumor cell lines and disrupted tumor vasculature in vivo, positioning it as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).
Inhibitory Activity on Tubulin Polymerization
Compounds based on 6-Methoxy-2-methylquinazolin-4-ol have been found to inhibit tubulin polymerization, a critical process in cell division. For example, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one exhibited significant potency against tubulin assembly, indicating its potential as an anticancer agent (Wang et al., 2014). Another study found a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, to be an effective inhibitor of tubulin polymerization in human cancer cells (Minegishi et al., 2015).
DNA Repair Inhibition
6-Methoxy-2-methylquinazolin-4-ol derivatives have also shown promise as inhibitors of DNA repair enzymes, such as poly(ADP-ribose) polymerase (PARP). This inhibition can potentiate the cytotoxicity of certain cancer treatments, making these compounds potential candidates for enhancing the efficacy of existing therapies (Griffin et al., 1998).
Antimicrobial and Antitubercular Activities
Some derivatives of 6-Methoxy-2-methylquinazolin-4-ol have exhibited promising antimicrobial and antitubercular activities. For instance, a series of compounds synthesized from 4-methoxyaniline demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010). Another study found that compounds with a quinoline-4-yl-1,2,3-triazole structure were active against Mycobacterium tuberculosis, suggesting potential use as antitubercular agents (Thomas et al., 2011).
Quantum Entanglement Studies in Cancer Diagnosis
Interestingly, one study explored the use of a molecule closely related to 6-Methoxy-2-methylquinazolin-4-ol in the context of quantum entanglement for diagnosing human cancer cells, tissues, and tumors. This novel approach might offer new avenues in cancer diagnostics (Alireza et al., 2019).
Fluorescent Labeling and Spectroscopic Studies
A derivative of 6-Methoxy-2-methylquinazolin-4-ol was used in the development of a novel fluorophore, showing strong fluorescence in a wide pH range, which could be valuable for biomedical analysis (Hirano et al., 2004).
Propiedades
IUPAC Name |
6-methoxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHWTUPCJOYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinazolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



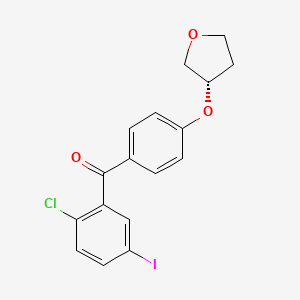
![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
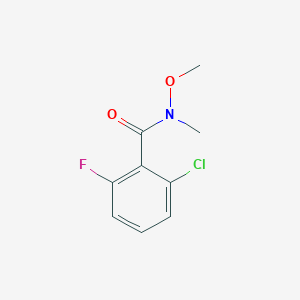

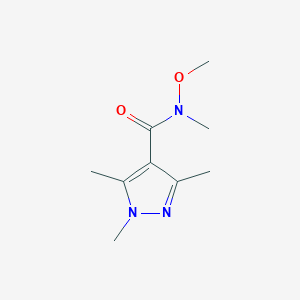
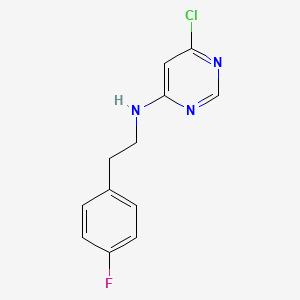
![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
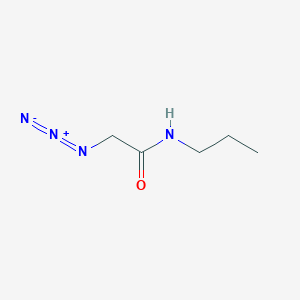

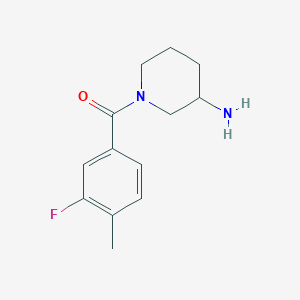
![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)
